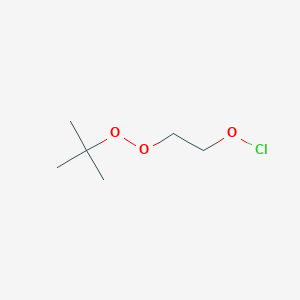
2-(tert-Butylperoxy)ethyl hypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylperoxy)ethyl hypochlorite is an organic peroxide compound that contains both a peroxide group and a hypochlorite group. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylperoxy)ethyl hypochlorite typically involves the reaction of tert-butyl hydroperoxide with ethyl hypochlorite. The reaction is carried out under controlled conditions to ensure the stability of the peroxide bond. The reaction can be represented as follows:
tert-Butyl hydroperoxide+Ethyl hypochlorite→2-(tert-Butylperoxy)ethyl hypochlorite
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The reaction is typically carried out in the presence of a catalyst to enhance the yield and purity of the product. The final product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylperoxy)ethyl hypochlorite undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Substitution: It can participate in substitution reactions where the hypochlorite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include alcohols, aldehydes, and ketones. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are usually carried out in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation Reactions: The major products include oxidized forms of the starting materials, such as carboxylic acids from alcohols and aldehydes.
Substitution Reactions: The major products include substituted organic compounds where the hypochlorite group has been replaced by the nucleophile.
Scientific Research Applications
2-(tert-Butylperoxy)ethyl hypochlorite has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is used in the development of new pharmaceuticals and as a disinfectant.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butylperoxy)ethyl hypochlorite involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals then participate in various chemical reactions, leading to the oxidation or substitution of the target molecules. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: A similar compound that contains a peroxide group but lacks the hypochlorite group.
Ethyl hypochlorite: A similar compound that contains a hypochlorite group but lacks the peroxide group.
Uniqueness
2-(tert-Butylperoxy)ethyl hypochlorite is unique in that it combines the properties of both tert-butyl hydroperoxide and ethyl hypochlorite. This dual functionality makes it a versatile reagent in various chemical reactions and industrial applications.
Properties
CAS No. |
88456-39-7 |
|---|---|
Molecular Formula |
C6H13ClO3 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-tert-butylperoxyethyl hypochlorite |
InChI |
InChI=1S/C6H13ClO3/c1-6(2,3)10-9-5-4-8-7/h4-5H2,1-3H3 |
InChI Key |
OCLIJUIAXPXALV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCCOCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















